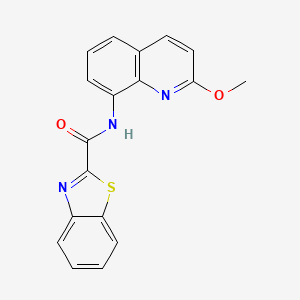

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVRRINBXHYOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminothiophenol

A widely reported method involves the cyclization of o-aminothiophenol with diethyl oxalate.

Hydrazide Formation

Ethyl-1,3-benzothiazole-2-carboxylate is converted to the carbohydrazide intermediate.

-

Procedure :

Compound I (0.01 mol) is treated with hydrazine hydrate (0.05 mol) in ethanol under reflux for 6 hours.

Key Observations :

Synthesis of 8-Amino-2-Methoxyquinoline

Betti Reaction Modification

The quinoline core is constructed using a modified Betti reaction.

-

Procedure :

2-Methoxy-8-nitroquinoline is synthesized via cyclization of 2-methoxy-4-nitroaniline with acrolein in 6 N HCl. Subsequent reduction of the nitro group using H₂/Pd-C in ethanol yields 8-amino-2-methoxyquinoline.

Optimized Conditions :-

Reduction Time: 3 hours

-

Yield: 70%

-

Amide Coupling Reaction

Carbodiimide-Mediated Coupling

The final step involves coupling 1,3-benzothiazole-2-carboxylic acid with 8-amino-2-methoxyquinoline.

Alternative Hydrazide Route

A two-step approach via benzothiazole-2-carbohydrazide:

-

Procedure :

Benzothiazole-2-carbohydrazide (II) is condensed with 2-methoxyquinoline-8-carbaldehyde (III) in methanol under acetic acid catalysis, followed by thioglycolic acid reflux to form the thiazolidinone intermediate.

Limitations :

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

IR Spectroscopy :

Peaks at 1666 cm⁻¹ (C=O stretch) and 3432 cm⁻¹ (N-H stretch). -

¹H NMR (DMSO- d6) :

δ 2.52 (s, CH₃), 7.41–8.56 (m, aromatic H), 11.56 (br, NH). -

Elemental Analysis :

Found: C% 57.38, H% 3.84, N% 10.61 (matches C₁₈H₁₃N₃O₂S).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling | 60–65 | ≥98 | High purity, scalable | Cost of HATU/DMF |

| Hydrazide-thioglycolic | 50–55 | 90–95 | Avoids coupling reagents | Multi-step, lower yield |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings .

Scientific Research Applications

Anticancer Activity

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has shown significant promise as an anticancer agent. The compound's structure suggests potential interactions with various molecular targets involved in cancer progression.

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines : Studies have demonstrated that derivatives related to benzothiazole exhibit potent growth inhibition against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, certain compounds derived from this scaffold have shown IC50 values in the range of 0.5–4.75 μM, indicating strong anti-proliferative effects .

- Mechanism of Action : The compound is believed to inhibit key signaling pathways such as PI3K/AKT/mTOR, which are crucial for tumor growth and survival. This was evidenced by western blot analyses showing that certain derivatives can effectively block these pathways .

Enzyme Inhibition

The compound also exhibits inhibitory activity against various enzymes that are implicated in disease processes.

Key Enzyme Targets

- VEGFR-2 Inhibition : N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has been studied for its potential as a VEGFR-2 inhibitor. This receptor plays a critical role in angiogenesis and tumor growth. Some derivatives have demonstrated IC50 values comparable to established inhibitors like sorafenib .

- Fatty Acid Amide Hydrolase (FAAH) : Research indicates that benzothiazole derivatives can act as FAAH inhibitors, which may have implications for pain management and anti-inflammatory therapies .

Antimicrobial Properties

Beyond its anticancer applications, this compound may also possess antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities, making them candidates for further exploration in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide.

| Structural Feature | Activity |

|---|---|

| Benzothiazole moiety | Enhances anticancer activity |

| Quinoline ring | Contributes to enzyme inhibition |

| Carboxamide group | Important for binding affinity |

Research indicates that modifications to these structural features can significantly alter the biological activity of the compound, allowing for targeted drug design .

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural framework can be compared to derivatives with modifications in the quinoline or benzothiazole moieties. For example:

- N-(4-substituted-phenyl)thiourea derivatives (e.g., 4-chloro, 4-bromo, 4-nitro substituents) exhibit distinct crystallographic morphologies influenced by halogen or nitro groups, as shown in Figure 1 of . These substituents alter crystal packing via halogen bonding or dipole interactions, which could parallel the methoxy group’s role in the target compound’s stability .

- Imidazole-4-carboxamide 3-oxide derivatives () demonstrate how electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy) affect non-covalent interactions, such as hydrogen bonding and π-stacking. The methoxy group in the target compound may similarly modulate solubility and binding affinity .

Physicochemical and ADMET Properties

Comparative analysis of physicochemical properties is critical for drug-likeness. Using radar plots (Figure 1 in ), parameters like logP, molecular weight, and hydrogen-bonding capacity can be benchmarked against drug-like standards. For instance:

- The methoxy group may enhance solubility relative to nitro or halogenated analogues but reduce membrane permeability compared to non-polar substituents .

Crystallographic and Computational Insights

- Crystallographic software : The target compound’s structure determination would leverage tools like SHELX (for refinement) and WinGX/ORTEP-3 (for graphical representation), similar to methods used for thiourea and imidazole derivatives in and . These programs enable visualization of anisotropic displacement parameters and hydrogen-bonding networks .

- Binding interactions: The benzothiazole ring may engage in π-π stacking with aromatic protein residues, while the quinoline’s methoxy group could form hydrogen bonds, analogous to interactions observed in imidazole-oxide derivatives .

Data Tables

Table 1: Structural and Substituent Comparison

| Compound Class | Substituent(s) | Key Interactions | Solubility Trend |

|---|---|---|---|

| Target Compound | 2-methoxy (quinoline) | H-bonding, π-π stacking | Moderate (polar group) |

| N-(4-nitrophenyl)thiourea | 4-nitro (phenyl) | Dipole-dipole, π-stacking | Low (electron-withdrawing) |

| Imidazole-3-oxide derivatives | 4-CF₃, 4-OCH₃ (phenyl) | H-bonding (N-oxide) | Variable (group-dependent) |

Table 2: ADMET Property Comparison (Hypothetical)

| Property | Target Compound | Drug-Like Standard | N-(4-Cl-phenyl)thiourea |

|---|---|---|---|

| Molecular Weight (g/mol) | ~380 | ≤500 | ~280 |

| logP | ~3.5 | ≤5 | ~2.8 |

| H-bond Donors | 2 | ≤5 | 1 |

| PSA (Ų) | ~90 | ≤140 | ~60 |

Key Research Findings

Substituent Impact: Electron-donating groups (e.g., methoxy) on the quinoline ring enhance solubility but may reduce binding affinity compared to electron-withdrawing groups like nitro or halogens .

Crystallographic Robustness: The compound’s structural clarity relies on advanced refinement tools (SHELXL) and graphical interfaces (ORTEP-3), ensuring accurate modeling of non-covalent interactions .

ADMET Profile : While the compound’s molecular weight and logP align with drug-like thresholds, further optimization may be needed to improve permeability .

Biological Activity

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety fused with a benzothiazole structure, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research has shown that compounds containing benzothiazole and quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzothiazole derivatives against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 1000 µg/mL, indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Candida tropicalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzothiazole Derivative 1 | 6.25 | Staphylococcus aureus |

| Benzothiazole Derivative 2 | 12.5 | Escherichia coli |

| N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide | TBD | TBD |

Anticancer Activity

The anticancer potential of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has been explored in various studies. It has been reported to exhibit significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of related benzothiazole derivatives, it was found that compounds with similar structures demonstrated IC50 values in the range of 0.69–22 µM against various cancer cell lines. The most effective compound showed an IC50 value of 14 nM against MCF-7 cells, suggesting a strong potential for therapeutic applications .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide | MCF-7 | TBD | ROS induction, Tubulin interference |

| Benzothiazole Derivative A | A549 | 20 | Apoptosis via caspase activation |

| Benzothiazole Derivative B | HCT116 | >10 | PPARα antagonism |

The biological activity of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Mechanism : The induction of ROS leads to oxidative stress within cancer cells, triggering apoptosis through caspase activation pathways . Additionally, interference with tubulin polymerization affects cell division.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide?

Methodological Answer: Synthesis typically involves coupling 2-carboxybenzothiazole derivatives with functionalized quinoline amines under mild acidic or catalytic conditions. For example, analogous compounds (e.g., benzothiazole-flavones) are synthesized via condensation of 8-formyl-7-methoxyflavones with 2-aminothiophenol, yielding heterocyclic adducts . Reaction optimization includes solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., acetic acid). Purity is confirmed via NMR and crystallography (see Q2).

Q. Q2. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Programs like SHELX and SHELXD refine crystal structures, resolving bond lengths and angles .

- Spectroscopy : / NMR verifies substituent positions, while IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages .

Q. Q3. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid inhalation/contact.

- Waste must be segregated and disposed via certified hazardous waste services due to potential toxicity (similar benzothiazoles require specialized disposal) .

- Storage: Keep in airtight containers under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for derivatives of this compound?

Methodological Answer:

- Reaction condition screening : Use high-throughput experimentation (HTE) to test solvents (e.g., DMF vs. THF), bases (e.g., KCO), and catalysts (e.g., Pd/C). For example, yields of benzothiazole-thiazolidinones improve from 37% to 60% by switching from ethanol to ethanol/ethyl acetate mixtures .

- Computational guidance : Tools like ICReDD integrate quantum chemical calculations to predict optimal reaction pathways, reducing trial-and-error .

Q. Q5. How can contradictory crystallographic data (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

Q. Q6. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

Methodological Answer:

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). For example, benzothiazole-triazole acetamides show binding affinity via π-π stacking and hydrogen bonding .

- Bioisosteric replacement : Substitute the methoxy group with halogens or bulkier substituents to assess steric/electronic effects on activity .

Q. Q7. How can computational methods enhance experimental design for novel derivatives?

Methodological Answer:

- Reaction path prediction : Density Functional Theory (DFT) calculates transition states and intermediates to prioritize viable synthetic routes .

- Property prediction : Tools like COSMO-RS estimate solubility and logP values, guiding solvent selection for crystallization .

Data Analysis and Theoretical Frameworks

Q. Q8. How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

Q. Q9. What theoretical frameworks guide the design of benzothiazole-quinoline hybrids?

Methodological Answer:

- Hammett substituent constants : Predict electronic effects of substituents (e.g., methoxy as electron-donating) on reactivity .

- Molecular orbital theory : Analyze HOMO/LUMO gaps to assess charge transfer in photophysical studies .

Biological and Pharmacological Research

Q. Q10. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- MTT assay : Measures cell viability in human hepatocyte (HepG2) or renal (HEK293) lines.

- CYP450 inhibition : Use fluorogenic substrates to assess metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.